10,16-Dihydroxyhexadecanoic acid
Overview
Description
10,16-Dihydroxyhexadecanoic acid is a hydroxy fatty acid primarily found in the cuticle of tomatoes. It is a significant monomer in the formation of cutin, a biopolymer that forms a protective barrier on the surface of plants. This compound is also known for its potential in the synthesis of aliphatic polyesters, which have applications in various fields such as biomedical and packaging industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10,16-Dihydroxyhexadecanoic acid can be synthesized through the hydrolysis of its methyl ester derivative, methyl 10,16-dihydroxyhexadecanoate. The hydrolysis reaction is typically catalyzed by lipases such as Candida antarctica lipase B, Rhizomucor miehei lipase, and Thermomyces lanuginosus lipase. The reaction is carried out at 60°C using solvents like toluene and 2-methyl-2-butanol .
Industrial Production Methods: In an industrial setting, this compound can be isolated from tomato cuticle. The isolation process involves the extraction of cutin from tomato waste, followed by hydrolysis to obtain the desired compound. This method is advantageous as it utilizes agroresidual waste, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: 10,16-Dihydroxyhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce 7-oxohexadecanedioic acid.
Esterification: It can form esters with different alcohols, leading to the synthesis of polyesters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Catalysts such as lipases and acidic conditions are commonly used
Major Products:
Oxidation: 7-oxohexadecanedioic acid.
Esterification: Various polyesters, depending on the alcohol used
Scientific Research Applications
10,16-Dihydroxyhexadecanoic acid has several scientific research applications:
Chemistry: It is used in the synthesis of biodegradable polyesters, which are important in the development of sustainable materials.
Biology: It plays a role in the study of plant cuticles and their protective functions.
Medicine: Its derivatives are explored for use in drug delivery systems and wound healing products.
Industry: It is used in the production of biodegradable packaging materials and agricultural films
Mechanism of Action
The mechanism of action of 10,16-Dihydroxyhexadecanoic acid involves its incorporation into the cutin polymer matrix in plants. The compound undergoes enzymatic polymerization, primarily mediated by enzymes such as glycerol-3-phosphate acyltransferases. These enzymes facilitate the formation of ester bonds between the hydroxy fatty acids, leading to the formation of the cutin polymer .
Comparison with Similar Compounds
- 16-Hydroxy-10-oxo-hexadecanoic acid
- 7-Oxohexadecanedioic acid
- 10,16-Dihydroxypalmitic acid
Comparison: 10,16-Dihydroxyhexadecanoic acid is unique due to its dual hydroxy groups at positions 10 and 16, which allow for the formation of linear and branched polyesters. This distinguishes it from similar compounds like 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexadecanedioic acid, which have different functional groups and reactivity .
Properties
IUPAC Name |
10,16-dihydroxyhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZBXAQGWLMYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(CCCCCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10954121 | |
Record name | 10,16-Dihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-90-7, 69232-67-3 | |
Record name | 10,16-Dihydroxyhexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3233-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10,16-Dihydroxyhexadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10,16-Dihydroxyhexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
74 - 75 °C | |
Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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